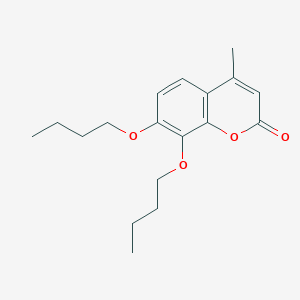![molecular formula C21H27N3OS B284078 N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAC belongs to the class of benzothiophene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
PTAC has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. PTAC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTAC has been found to have potential applications in the field of drug delivery due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of PTAC is not fully understood, but it is believed to act through multiple pathways. PTAC has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. It has also been found to induce apoptosis in cancer cells, leading to its anti-tumor effects. Additionally, PTAC has been found to inhibit the growth of certain bacteria and fungi, leading to its anti-microbial effects.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to its potential use in the treatment of inflammatory diseases. PTAC has also been found to induce apoptosis in cancer cells, leading to its potential use in cancer therapy. Additionally, PTAC has been found to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PTAC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, PTAC has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using PTAC in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, the efficacy of PTAC may vary depending on the specific disease or condition being treated.
Orientations Futures
There are several future directions for the study of PTAC. Further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the potential use of PTAC in drug delivery systems should be investigated. PTAC may also have potential applications in the treatment of other diseases and conditions, such as autoimmune disorders and infectious diseases. Further research is needed to fully explore the potential of PTAC in these areas.
Méthodes De Synthèse
The synthesis of PTAC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-(piperidin-1-yl)benzaldehyde with pyridine-3-carboxaldehyde in the presence of an acid catalyst to form 3-[piperidin-1-yl(pyridin-3-yl)methyl]benzaldehyde. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, PTAC.
Propriétés
Formule moléculaire |
C21H27N3OS |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H27N3OS/c1-15(25)23-21-19(17-9-3-4-10-18(17)26-21)20(16-8-7-11-22-14-16)24-12-5-2-6-13-24/h7-8,11,14,20H,2-6,9-10,12-13H2,1H3,(H,23,25) |
Clé InChI |
PWNZQDIWJUPQCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4 |
SMILES canonique |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)


![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)